4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVQFFSJZELOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. This reaction is carried out using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Cyclocondensation Reactions: The compound can react with nucleophiles like 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole to form new heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and new heterocyclic compounds such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine .
Scientific Research Applications
Anticancer Activity
A significant area of research surrounding 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is its potential as an anticancer agent. Several studies have reported its efficacy against various cancer cell lines.
Case Studies
-
NCI-60 Cancer Cell Line Panel :
A study synthesized several analogs of 4-cyano-2-phenyl-1,3-oxazole-5-sulfonamide and evaluated their cytotoxicity against the NCI-60 cancer cell line panel. Compounds exhibited varying degrees of growth inhibition, with some demonstrating potent activity against leukemia and solid tumor cell lines. Notably, compounds with methylpiperidine fragments showed enhanced potency compared to their counterparts . -
Mechanism of Action :
The mechanism underlying the anticancer activity has been linked to DNA damage pathways. The compounds are thought to induce cytotoxic effects through interactions with cellular targets that lead to apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in the side chains significantly influence biological activity .
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other therapeutic areas:
-
Antiviral Activity :
Recent investigations have highlighted its potential against human papillomavirus (HPV). Specific derivatives demonstrated significant antiviral activity with low cytotoxicity, suggesting their utility as lead compounds for developing antiviral therapies . -
Enzyme Inhibition :
The sulfonyl chloride moiety allows for covalent modification of enzyme active sites, making these compounds valuable in developing enzyme inhibitors for various biochemical pathways.
Summary of Applications
Mechanism of Action
The mechanism of action of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can exhibit biological activity .
Comparison with Similar Compounds
Methoxycarbonyl-Substituted Oxazole Sulfonyl Chlorides
Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates (e.g., methyl 2-phenyl derivatives) differ from 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride by replacing the cyano group (CN) with a methoxycarbonyl (COOCH₃) group at position 3. This substitution significantly alters reactivity:
- Reactivity: Methoxycarbonyl derivatives undergo Smiles rearrangement during reactions with aminoazoles, forming products with primary amino groups, whereas the cyano-substituted analogue favors direct sulfonamide formation without rearrangement .
- Biological Activity : Methoxycarbonyl derivatives are less studied for anticancer activity but are utilized as intermediates in heterocyclization reactions .
Thiophene-Substituted Oxazole Sulfonamides
Replacing the phenyl group in this compound with a thiophene moiety (e.g., N-(4-cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide) reduces anticancer efficacy. For example:
Pharmacological Comparison with Sulfonamide Derivatives
Anticancer Activity
The sulfonamide derivatives of this compound exhibit superior anticancer activity compared to other heterocyclic sulfonamides. Key findings include:
ADMET and Drug-Likeness
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide derivatives exhibit favorable ADMET profiles compared to analogues with bulkier substituents:
- Absorption : High gastrointestinal absorption predicted due to moderate lipophilicity (LogP = 2.1–2.8) .
Biological Activity
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both cyano and sulfonyl chloride functional groups. This dual functionality enhances its reactivity, making it a versatile building block for synthesizing various bioactive molecules.
The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react with a variety of nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamide derivatives, which have been shown to exhibit significant biological properties, including anticancer and antiviral activities.
Anticancer Activity
Research indicates that derivatives of this compound demonstrate potent cytotoxic effects against various cancer cell lines. A study involving methyl 5-benzylsulfonyl derivatives revealed broad-spectrum anticancer activity with average GI50 values in the low micromolar range. For instance, the compound showed high cytotoxicity against leukemia (CCRF-CEM) and colon cancer (COLO 205) cell lines, with GI50 values as low as mol/L .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | GI50 (mol/L) | TGI (mol/L) | LC50 (mol/L) |
|---|---|---|---|
| CCRF-CEM | |||
| COLO 205 | |||
| MOLT-4 | |||
| MALME-3M |
Antiviral Activity
In addition to its anticancer properties, compounds derived from this compound have shown potential as antiviral agents. A review highlighted the effectiveness of sulfonamide derivatives against viruses such as coxsackievirus B and enteroviruses, demonstrating IC50 values below . These findings suggest that the compound may inhibit viral replication through mechanisms similar to those observed in established antiviral therapies.
Study on Anticancer Effects
A notable study evaluated the anticancer effects of various oxazole derivatives, including those derived from this compound. The study utilized molecular docking simulations to assess interactions with tubulin and cyclin-dependent kinases (CDKs). The results indicated that these compounds could effectively inhibit tubulin polymerization, a critical process in cancer cell division .
Synthesis and Biological Evaluation
Another research effort focused on synthesizing novel derivatives based on the core structure of this compound. The study reported that these derivatives exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing the potential for developing new anticancer agents from this compound .
Q & A
Q. What are the optimal synthetic conditions for preparing 4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride?
- Methodological Answer : The compound is synthesized via oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. Key steps include:
- Cyclization : Use Lawesson’s reagent for thiolation to generate intermediates like 5-benzylsulfanyl derivatives .
- Chlorination : Treat intermediates with chlorosulfonic acid at 0°C for 1 hour, followed by room temperature stirring for 2 hours. Precipitation in ice-water yields the sulfonyl chloride .
- Critical Parameters : Maintain stoichiometric control of chlorinating agents to avoid over-chlorination.
Q. How can purity be ensured during purification of sulfonyl chloride intermediates?
- Methodological Answer :
- Precipitation : After chlorination, isolate the product by quenching in ice-water to precipitate impurities (e.g., unreacted starting materials) .
- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate sulfonyl chloride from byproducts like sulfonic acids .
- Analytical Confirmation : Monitor purity via TLC (Rf = 0.5–0.6 in hexane/ethyl acetate) and confirm with <sup>1</sup>H NMR (absence of benzylthio protons at δ 4.2–4.5 ppm) .
Q. What are the stability considerations for handling this sulfonyl chloride?
- Methodological Answer :
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis. Similar sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) degrade within days at room temperature due to moisture sensitivity .
- Handling : Use anhydrous solvents (e.g., dry DCM) and strictly control reaction humidity (<10% RH) to avoid side reactions like sulfonic acid formation .
Advanced Research Questions
Q. How does the electronic nature of aryl substituents influence sulfonyl chloride reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Para-nitro or cyano substituents on the phenyl ring increase electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines to form sulfonamides) .
- Steric Effects : Ortho-substituents (e.g., chloro) reduce reactivity by hindering access to the sulfonyl group. This is evidenced by lower yields in coupling reactions compared to para-substituted analogs .
- Data Table :
| Aryl Substituent | Reaction Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Yield (%) |
|---|---|---|
| 4-CN | 0.45 | 92 |
| 2-Cl | 0.12 | 58 |
| 4-NO2 | 0.52 | 88 |
Q. How can contradictory yield data in sulfonamide derivatization be resolved?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) that reduce yields. Adjust reaction stoichiometry (1.2 eq. amine) and use scavengers like molecular sieves to absorb moisture .
- Kinetic Studies : Monitor reaction progress via in situ <sup>19</sup>F NMR (if fluorinated amines are used) to optimize reaction time and temperature .
Q. What structural features enhance antitumor activity in sulfonamide derivatives?
- Methodological Answer :
- Pharmacophore Design : Introduce hydrophobic groups (e.g., trifluoromethylpyridine) to improve membrane permeability. Derivatives with 5-phenyl-1,3-thiazole-4-sulfonamide cores show IC50 values <10 μM against breast cancer cell lines .
- SAR Studies : Replace the oxazole ring with thiazole or triazole to modulate electronic properties and binding affinity .
Q. How can crystallographic data validate the sulfonyl chloride’s molecular geometry?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis reveals bond angles (e.g., S–O bonds ≈ 1.42 Å) and confirms the oxazole ring’s planarity. Compare with analogous structures like 5-phenyl-1,3-thiazole-4-sulfonyl chloride (mean C–C bond length = 1.39 Å) .
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electrostatic potential maps, highlighting nucleophilic attack sites at the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
